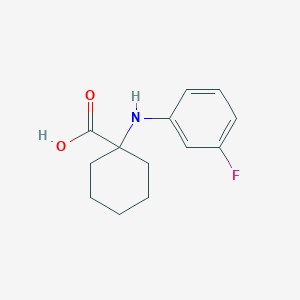![molecular formula C12H18N4 B11738530 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11738530.png)
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a compound that features both pyrazole and pyrrole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Moiety: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrrole Moiety: This involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of the Moieties: The final step involves coupling the pyrazole and pyrrole moieties through a suitable linker, such as a methylene bridge, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and pyrrole rings.
Reduction: Reduction reactions can occur at the nitrogen atoms within the heterocyclic rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine: This compound is unique due to the presence of both pyrazole and pyrrole moieties.
Pyrazole Derivatives: Compounds containing only the pyrazole ring, such as 1,3-dimethyl-1H-pyrazole.
Pyrrole Derivatives: Compounds containing only the pyrrole ring, such as 1-methyl-1H-pyrrole.
Uniqueness
The uniqueness of this compound lies in its dual heterocyclic structure, which can impart a combination of properties from both pyrazole and pyrrole rings
Eigenschaften
Molekularformel |
C12H18N4 |
|---|---|
Molekulargewicht |
218.30 g/mol |
IUPAC-Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C12H18N4/c1-10-11(8-14-16(10)3)7-13-9-12-5-4-6-15(12)2/h4-6,8,13H,7,9H2,1-3H3 |
InChI-Schlüssel |
BICAFXRNDZUVHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)CNCC2=CC=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738453.png)
![3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738454.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11738459.png)
![3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11738466.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11738470.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738478.png)

![4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11738489.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738492.png)
![2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11738503.png)

![[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738521.png)
![benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738524.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738527.png)
